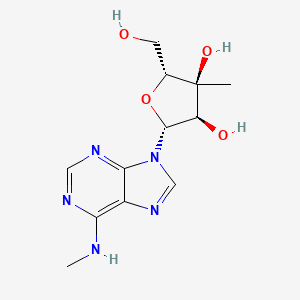
3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate
Descripción general
Descripción
“3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate” is a chemical compound with the molecular formula C9H9FN2O2S2. It has a molecular weight of 260.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate” are not fully detailed in the available resources. Its molecular weight is 260.31 , but other properties like melting point, boiling point, and density are not specified.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : The synthesis of compounds structurally related to 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate has been explored. For instance, practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and its 2‐methylsulfonyl analog have been reported, highlighting methods for introducing the methylthio moiety and further functionalization to various compounds (Perlow et al., 2007).
Fluorogenic and Fluorescent Labeling : Fluorogenic and fluorescent labeling reagents with benzofurazan skeletons, which can include fluorinated benzyl isothiocyanates, are used in synthetic methods, fluorescence characteristics, and application to analytes. This demonstrates the utility of these compounds in labeling and detection techniques (Uchiyama et al., 2001).
Biological Applications
Glucosinolate Hydrolysis Products : Research on glucosinolate hydrolysis, which can involve benzyl isothiocyanates, focuses on isolating and purifying hydrolysis products for potential use in organic synthesis and their biological activities. Such studies are vital for understanding the applications of these compounds in biology and chemistry (Vaughn & Berhow, 2004).
Vanilloid Receptor Antagonists : Research into compounds similar to 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate has led to the development of antagonists for the vanilloid receptor. Such compounds have potential therapeutic applications, particularly in pain management (Lee et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-fluoro-4-(isothiocyanatomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S2/c1-16(13,14)12-9-3-2-7(4-8(9)10)5-11-6-15/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRHRTUVWEBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CN=C=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3272286.png)

![5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3272299.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3272308.png)

![2-[(3,4-Dimethylphenyl)methyl]-3-({[(3-fluoro-4-methanesulfonamidophenyl)methyl]carbamothioyl}amino)propyl 2,2-dimethylpropanoate](/img/structure/B3272339.png)





